L-threo-Sphingosine
Overview
Description
L-threo-Sphingosine, also known as safingol, is a synthetic sphingoid base that serves as an inhibitor of sphingosine kinase. This compound is structurally similar to naturally occurring sphingosine but differs in its stereochemistry. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
Target of Action
L-threo-Sphingosine, also known as Safingol, primarily targets Sphingosine Kinase 1 (SphK1) . SphK1 is a protooncogenic factor responsible for the synthesis of sphingosine-1 phosphate (S1P) . Additionally, this compound has been shown to inhibit Protein Kinase C (PKC) isoenzymes .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It acts as a putative inhibitor of SphK1, potentially decreasing the formation of S1P due to its stereoisomeric structure . This compound also inhibits the activity of PKC isoenzymes .
Biochemical Pathways
The inhibition of SphK1 by this compound affects the S1P/SphK signaling pathway . S1P is released through a Human ATP-binding cassette (ABC) transporter to interact with other phosphosphingolipids components in the tumor microenvironment (TME), provoking communication, progression, invasion, and tumor metastasis . Therefore, the inhibition of this pathway by this compound could potentially attenuate chemoresistance .
Pharmacokinetics
The pharmacokinetic properties of this compound in humans are currently being studied. A sensitive analytical method has been developed to simultaneously quantitate this compound and its naturally-occurring diastereomer in human plasma . This will enable defining the ADME properties of this compound and their impact on bioavailability .
Result of Action
The inhibition of SphK1 and PKC by this compound leads to various molecular and cellular effects. It has been shown to enhance the cytotoxicity of fenretinide in a variety of malignant cell lines, including those manifesting multi-drug resistance . Additionally, this compound reversed doxorubicin resistance and enhanced the apoptotic cytotoxicity of other chemotherapeutic agents in an ovarian cancer cell line .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH condition of the environment can affect the sensitivity of this compound
Biochemical Analysis
Biochemical Properties
L-threo-Sphingosine is known to interact with various enzymes, proteins, and other biomolecules. It is an inhibitor of protein kinase C (PKC) and sphingosine kinase . The inhibition of these enzymes by this compound has been linked to the induction of autophagy, a process of lysosomal digestion of cytoplasm and organelles .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce the generation of the pro-apoptotic second messenger ceramide and enhance the effects of chemotherapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It inhibits PKC and the PI3-kinase pathway, leading to the induction of autophagy . Furthermore, it has been implicated in ceramide generation and induction of apoptosis .
Metabolic Pathways
This compound is involved in the sphingolipid metabolism pathway. It is produced through the phosphorylation of sphingosine by sphingosine kinases . The balance between ceramide, sphingosine, and sphingosine-1-phosphate, a product of sphingosine phosphorylation, is crucial in regulating various molecular mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-threo-Sphingosine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the Sharpless kinetic resolution followed by tethered aminohydroxylation. This method allows for the efficient and practical synthesis of this compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The key steps include the preparation of trans-oxazoline intermediates and intermolecular olefin cross metathesis . These methods ensure the production of this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-threo-Sphingosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sphingosine-1-phosphate, a bioactive lipid involved in various cellular processes .
Scientific Research Applications
L-threo-Sphingosine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex sphingolipids.
Biology: Studied for its role in cellular signaling pathways, particularly those involving sphingosine kinase.
Industry: Utilized in the development of novel therapeutic agents and as a research tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
D-erythro-Sphingosine: The naturally occurring stereoisomer of sphingosine.
L-threo-Sphinganine: Another synthetic sphingoid base with similar inhibitory effects on sphingosine kinase.
Uniqueness
L-threo-Sphingosine is unique due to its specific stereochemistry, which allows it to effectively inhibit sphingosine kinase and modulate sphingolipid signaling pathways. This makes it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
(E,2S,3S)-2-aminooctadec-4-ene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUZIQQURGPMPG-DNWQSSKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25695-95-8 | |
Record name | Threo-sphingosine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025695958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THREO-SPHINGOSINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ8E26TZ1N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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